(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione
Description
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione: is a complex organic compound with a unique structure that includes a diazinane ring and various functional groups
Properties
IUPAC Name |
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-20-17(23)14(10-12-8-9-16(26-2)15(22)11-12)18(24)21(19(20)25)13-6-4-3-5-7-13/h3-11,22H,1-2H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEPPZIHWHJHRZ-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)C(=O)N(C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/C(=O)N(C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method includes the condensation of appropriate aldehydes with diazinane derivatives under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione: has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-3-phenyl-1,3-diazinane-2,4,6-trione: can be compared with similar compounds such as:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
These compounds share some structural similarities but differ in their specific functional groups and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
